3-(Dimethylamino)propanamide

Description

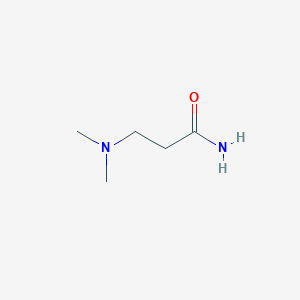

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXQLMVKRBUSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20101-88-6 | |

| Record name | 3-(dimethylamino)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-(Dimethylamino)propanamide in Targeted Covalent Inhibitor (TCI) Development

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the shift toward Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of kinase-driven malignancies. While the spotlight often falls on the electrophilic "warheads" (such as acrylamides) that irreversibly bind to target proteins, the rigorous validation of these drugs relies heavily on their non-reactive structural twins.

This technical guide explores the chemical properties, synthetic integration, and biochemical utility of 3-(Dimethylamino)propanamide —the saturated, reversible analog of the ubiquitous dimethylamino-acrylamide warhead. By acting as a critical control variable, this moiety allows researchers to definitively uncouple affinity-driven binding from reactivity-driven covalent alkylation[1].

Chemical & Physical Properties

At its core, 3-(dimethylamino)propanamide (CAS: 20101-88-6) is an aliphatic amide featuring a basic tertiary amine tail[2]. In drug development, it is rarely used as a standalone therapeutic; rather, it is grafted onto a hinge-binding scaffold (e.g., a quinazoline or pyrimidine core) to form a 3-(dimethylamino)propanamido substituent[3].

The structural physics of this moiety are summarized below:

| Property | Value | Causality / Pharmacological Implication |

| Molecular Weight | 116.16 g/mol | Low molecular weight ensures minimal disruption to the parent drug's ligand efficiency[2]. |

| XLogP3 | -0.9 | High hydrophilicity. When attached to lipophilic kinase cores, it acts as a solubilizing tail, improving oral bioavailability[2]. |

| Topological Polar Surface Area | 46.3 Ų | Contributes to favorable hydrogen bonding without violating Lipinski's rules for membrane permeability[2]. |

| pKa (Tertiary Amine) | ~9.0 - 9.5 | Protonated at physiological pH (7.4), allowing it to form critical electrostatic interactions with solvent-exposed acidic residues in the kinase pocket. |

| Electrophilicity | Null | The saturated α,β -carbon bond cannot undergo Michael addition, making it structurally inert to nucleophilic attack by cysteine residues[1]. |

The Reversible Control Paradigm

The development of irreversible inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) or Extracellular Signal-Regulated Kinase (ERK) requires proving that the drug's sustained efficacy is strictly due to covalent bond formation (e.g., with Cys797 in EGFR or Cys166 in ERK)[1][4].

To establish this causality, we synthesize the 3-(dimethylamino)propanamide analog. This saturated control perfectly mimics the spatial geometry, steric bulk, and basicity of the acrylamide warhead, but lacks the reactive double bond. If the acrylamide derivative shows sustained target suppression post-washout while the propanamide derivative does not, we have definitively proven that the mechanism of action is covalent alkylation rather than exceptionally high non-covalent affinity[1].

Fig 1: Pharmacophore logic comparing covalent warheads to their propanamide reversible controls.

Synthetic Methodology: Amidation Workflow

To integrate the 3-(dimethylamino)propanamide moiety into a drug scaffold, we typically couple 3-(dimethylamino)propanoic acid to an aryl amine on the parent scaffold. The following protocol is optimized for sterically hindered kinase inhibitors.

Protocol: Synthesis of N-Aryl-3-(dimethylamino)propanamide Derivatives

This system is self-validating: the successful partitioning of the product into the organic layer during workup confirms the preservation of the basic tertiary amine.

Reagents: Aryl amine scaffold (1.0 eq), 3-(dimethylamino)propanoic acid hydrochloride (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Procedure:

-

Solvation & Inert Atmosphere: Dissolve the aryl amine and 3-(dimethylamino)propanoic acid HCl in anhydrous DMF under a nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent that readily dissolves both the neutral amine and the acid salt. The N2 environment prevents oxidative degradation of electron-rich anilines.

-

-

Base Addition: Add DIPEA dropwise at 0°C.

-

Causality: DIPEA neutralizes the HCl salt to free the carboxylic acid. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger. Cooling mitigates exothermic degradation.

-

-

Activation & Coupling: Add HATU portion-wise and stir at room temperature for 4-6 hours.

-

Causality: HATU generates a highly reactive HOAt-ester intermediate. This is critical because kinase hinge-binders often feature sterically hindered anilines that fail to react with standard EDC/HOBt coupling.

-

-

Quench & Extraction: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

-

Causality: The mildly basic NaHCO3 (pH ~8.5) neutralizes excess acid and ensures the dimethylamino tail remains deprotonated (free base form), forcing the product to partition into the organic layer.

-

-

Purification: Purify via flash chromatography using a mobile phase of DCM:MeOH (95:5) spiked with 1% NH4OH .

-

Causality: The addition of NH4OH coats the acidic silanol groups on the silica gel, preventing the basic tertiary amine from streaking and ensuring a sharp elution peak.

-

Biochemical Validation: The Washout Assay

Once synthesized, the propanamide control must be tested against the acrylamide drug to validate the covalent mechanism[4]. We utilize a continuous-read fluorescence washout assay.

Protocol: Kinase Washout Assay for Covalent Validation

This protocol is a self-validating system: the rapid recovery of kinase activity in the propanamide cohort internally validates that the dilution factor was mathematically sufficient to break reversible equilibrium.

-

Target Saturation: Pre-incubate recombinant kinase (e.g., ERK1/2 or EGFR) with 10x IC50 concentration of the test compound (Acrylamide vs. Propanamide) for 60 minutes at 25°C.

-

Causality: Covalent modification is a two-step kinetic process ( Ki followed by kinact ). A 60-minute incubation ensures the irreversible chemical step reaches 100% completion for the acrylamide cohort.

-

-

Equilibrium Disruption: Transfer the mixture to a Sephadex G-25 rapid gel filtration spin column, or perform a 100-fold rapid dilution into assay buffer.

-

Causality: This instantly drops the free inhibitor concentration well below its Ki . Reversible inhibitors will begin to dissociate immediately based on their koff rates.

-

-

Kinetic Readout: Add ATP and a fluorescent peptide substrate to the eluate. Monitor phosphorylation kinetics via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4].

-

Data Interpretation: The acrylamide-treated kinase will show a flatline (zero activity), proving irreversible alkylation. The 3-(dimethylamino)propanamide-treated kinase will show a rapid linear increase in fluorescence, proving that without the electrophilic double bond, the binding is purely reversible.

Fig 2: Biochemical washout workflow validating covalent vs. reversible kinase inhibition kinetics.

Conclusion

The 3-(dimethylamino)propanamide moiety is far more than an inactive byproduct; it is a fundamental tool in the rational design of Targeted Covalent Inhibitors. By providing an exact steric and electrostatic match to the acrylamide warhead—minus the reactive potential—it enforces scientific integrity, ensuring that claims of irreversible target engagement are grounded in empirical, internally controlled biochemical reality.

References

-

Title: 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: N-(4-aminophenyl)-3-(dimethylamino)propanamide | C11H17N3O | CID 16788112 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Chemical structures of reversible and irreversible EGFR inhibitors Source: ResearchGate URL: [Link]

- Title: WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-aminophenyl)-3-(dimethylamino)propanamide | C11H17N3O | CID 16788112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Dimethylamino)propanamide (CAS No. 20101-88-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(dimethylamino)propanamide (CAS No. 20101-88-6), a versatile diamine with significant potential in various scientific and industrial applications. This document delves into its chemical and physical properties, outlines a plausible synthesis pathway, explores its current and potential applications, and provides essential safety and handling information. Furthermore, this guide details analytical methods for the characterization and quality control of this compound, supported by spectroscopic data.

Chemical Identity and Properties

3-(Dimethylamino)propanamide, also known as 3-(dimethylamino)propionamide, is a primary amide derivative of 3-(dimethylamino)propanoic acid.[] Its structure features a tertiary amine and a primary amide functional group, which impart its characteristic chemical reactivity and physical properties.

Chemical Structure and Identifiers

-

Chemical Name: 3-(Dimethylamino)propanamide[][2]

-

CAS Number: 20101-88-6[][2]

-

Molecular Formula: C₅H₁₂N₂O[][2]

-

Molecular Weight: 116.16 g/mol [2]

-

IUPAC Name: 3-(dimethylamino)propanamide[2]

-

Synonyms: 3-(Dimethylamino)propionamide, DMAPA[]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | PubChem[2] |

| XLogP3 | -0.9 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 2 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 46.3 Ų | PubChem (Computed)[2] |

| Exact Mass | 116.094963011 | PubChem (Computed)[2] |

Note: The lack of experimentally determined physical constants such as boiling and melting points highlights an area for further research.

Synthesis and Manufacturing

A plausible and efficient synthetic route to 3-(dimethylamino)propanamide involves the amidation of a suitable propanoic acid derivative with 3-(dimethylamino)-1-propylamine (DMAPA). A common approach in organic synthesis for forming amides is the reaction of an amine with an acyl chloride.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 3-(dimethylamino)propanamide.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-(dimethylamino)-1-propylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add propanoyl chloride (1.05 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(dimethylamino)propanamide.

This protocol is based on standard amidation procedures and would require optimization for specific yields and purity.

Applications in Research and Industry

The dual functionality of 3-(dimethylamino)propanamide makes it a valuable building block in several areas of chemical synthesis and materials science.

Pharmaceutical and Agrochemical Synthesis

As a bifunctional molecule, 3-(dimethylamino)propanamide can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The tertiary amine can be a key pharmacophore, while the amide group provides a site for further chemical modification. Its structural motif is found in various biologically active compounds, suggesting its utility in the development of novel pharmaceuticals and agrochemicals.[]

Polymer Chemistry

Derivatives of 3-(dimethylamino)propanamide, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are utilized as functional monomers in polymer synthesis. These monomers can impart pH-responsiveness to polymers due to the protonation and deprotonation of the tertiary amine group. Such "smart" polymers have applications in drug delivery systems, hydrogels, and other advanced materials.[3][4]

Safety and Handling

Based on the available GHS classification data from PubChem, 3-(dimethylamino)propanamide is considered a hazardous substance.[2]

Hazard Identification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]

-

Ventilation: Use only in a well-ventilated area.[6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

Analytical Characterization

Accurate characterization of 3-(dimethylamino)propanamide is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the two methylene groups of the propyl chain (multiplets), and the amide N-H protons (broad singlet). The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | Resonances for the N-methyl carbons, the two methylene carbons, and the carbonyl carbon of the amide group. A ¹³C NMR spectrum is available on PubChem.[2] |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 116, along with characteristic fragmentation patterns corresponding to the loss of functional groups. |

Chromatographic Analysis

A robust method for purity assessment and quantification can be developed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Due to the polar nature of the amine and amide groups, derivatization might be necessary to improve chromatographic performance and reduce peak tailing.

Caption: Proposed workflow for GC analysis.

-

Column: A polar capillary column would be suitable for separating this analyte.

-

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

-

Derivatization: Silylation or acylation can be employed to increase volatility and improve peak shape.[7]

Conclusion

3-(Dimethylamino)propanamide is a chemical compound with significant potential, particularly as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. While there are gaps in the publicly available experimental data, this guide provides a solid foundation for researchers and developers working with this molecule. Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. Further research into its physical properties, synthetic optimization, and specific applications will undoubtedly expand its utility in various scientific fields.

References

-

LookChem. 3-(Dimethylamino)propanamide. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemsrc. 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]

-

NIST. Formamide, N-[3-(dimethylamino)propyl]-. [Link]

-

HazComFast. Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). [Link]

-

PubChem. 3-(Dimethylamino)propanamide. [Link]

-

NIST. Propanenitrile, 3-(dimethylamino)-. [Link]

-

SpectraBase. N-[3-(Dimethylamino)propyl]acrylamide. [Link]

-

ResearchGate. GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. [Link]

-

PubChem. 3-(Diethylamino)propanamide. [Link]

-

PubMed. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. [Link]

-

Pearson+. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]

-

ResearchGate. Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). [Link]

-

PMC. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

- Google Patents.

-

ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... [Link]

-

ResearchGate. Influences of monomer self-association on the radical solution homopolymerization of N-acrylamide. [Link]

-

Open Agrar. Improvement of Gas Chromatographie Determination Methods of Volatile Amines in Fish and Fishery Products. [Link]

-

NIST. 1-Propanol, 3-(dimethylamino)-. [Link]

-

SIELC Technologies. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

Sources

- 2. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-(Dimethylamino)propanamide molecular structure

An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 3-(Dimethylamino)propanamide

Abstract

This technical guide provides a comprehensive scientific overview of 3-(Dimethylamino)propanamide (DMAPA), a molecule of interest in various chemical and industrial applications. The document elucidates the core molecular structure, physicochemical properties, and detailed spectroscopic characteristics of DMAPA. While experimentally derived spectra for this specific molecule are not widely available in public repositories, this guide offers a robust, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, a detailed synthesis protocol, key applications in chemical manufacturing, and essential safety and handling information are presented. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Introduction

3-(Dimethylamino)propanamide, with CAS number 20101-88-6, is a bifunctional organic molecule containing both a tertiary amine and a primary amide group.[1] This unique combination of functional groups imparts specific chemical properties, making it a valuable intermediate in organic synthesis. Its structural similarity to 3-dimethylaminopropylamine (DMAPA), a key precursor in the production of widely used surfactants, highlights its relevance in industrial chemistry.[2] Understanding the precise molecular architecture and reactivity of 3-(Dimethylamino)propanamide is crucial for its effective utilization and for the development of novel molecules and materials.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(Dimethylamino)propanamide consists of a three-carbon propane backbone. A primary amide group (-CONH₂) is attached to one terminus (C1), and a dimethylamino group (-N(CH₃)₂) is attached to the other terminus (C3). The presence of the tertiary amine provides a site of basicity, while the amide group can participate in hydrogen bonding as both a donor and an acceptor.

Key Physicochemical Data

A summary of the essential physicochemical properties for 3-(Dimethylamino)propanamide is provided below.

| Property | Value | Source |

| CAS Number | 20101-88-6 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | 3-(dimethylamino)propanamide | [1] |

| SMILES | CN(C)CCC(=O)N | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Predicted XLogP3-AA | -0.9 | [1] |

Synthesis and Manufacturing Workflow

The most direct and industrially scalable synthesis of 3-(Dimethylamino)propanamide is the Michael addition of dimethylamine to acrylamide. This reaction is an example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of dimethylamine on the electron-deficient double bond of acrylamide. This is typically performed in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by mild basic or acidic conditions to enhance the rate and selectivity. The choice of solvent and temperature is critical to minimize polymerization of the acrylamide starting material and to ensure a high yield of the desired product.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Reagent Preparation: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The flask is charged with a solution of acrylamide (e.g., 0.5 mol) in a suitable solvent like isopropanol (100 mL).

-

Step 2: Reaction Initiation: A solution of dimethylamine (e.g., 0.55 mol, slight excess) in the same solvent is added dropwise to the stirred acrylamide solution via the dropping funnel. The temperature of the reaction mixture should be monitored and maintained, typically between 20-40°C, using a water bath if necessary to control any exotherm.

-

Step 3: Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Step 4: Product Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by vacuum distillation to yield pure 3-(Dimethylamino)propanamide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-(Dimethylamino)propanamide.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~ 7.0-7.5 and ~ 5.5-6.0 | Broad Singlets | 2H | -CONH₂ | The two protons on the amide nitrogen are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond and hydrogen bonding. Their chemical shift can be highly variable depending on solvent and concentration.[3] |

| ~ 2.50 | Triplet | 2H | -CH₂-N(CH₃)₂ | This methylene group is adjacent to the electron-withdrawing nitrogen of the dimethylamino group, resulting in a downfield shift. It would be split into a triplet by the adjacent -CH₂- group. |

| ~ 2.35 | Triplet | 2H | -CH₂-CO- | This methylene group is adjacent to the carbonyl group, which also causes a downfield shift. It would be split into a triplet by the adjacent -CH₂- group. |

| ~ 2.20 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for each of the carbon atoms in unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~ 175 | C=O | The carbonyl carbon of the amide group is highly deshielded and will appear significantly downfield. In propanamide, this carbon appears around 178 ppm.[4] |

| ~ 57 | -CH₂-N(CH₃)₂ | The carbon atom directly attached to the tertiary amine nitrogen is shifted downfield due to the electronegativity of nitrogen. |

| ~ 45 | -N(CH₃)₂ | The two equivalent methyl carbons attached to the nitrogen will appear in this region. |

| ~ 35 | -CH₂-CO- | The carbon alpha to the carbonyl group will be deshielded. In propanamide, the corresponding carbon is at ~31 ppm.[4] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the distinct vibrational modes of the primary amide and the tertiary amine functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |

| ~ 3350 and ~ 3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | Primary amides typically show two distinct N-H stretching bands. |

| ~ 2950-2800 | C-H Stretch | Aliphatic C-H | These bands arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~ 1670 | C=O Stretch (Amide I band) | Amide Carbonyl | This is a strong, characteristic absorption for the carbonyl group in a primary amide. |

| ~ 1620 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) | This band results from the in-plane bending of the N-H bonds. |

| ~ 1410 | C-N Stretch | Amide C-N | The C-N bond of the amide has some double bond character, leading to a strong absorption. |

| ~ 1150 | C-N Stretch | Tertiary Amine | The stretching vibration of the C-N bonds of the dimethylamino group. |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, 3-(Dimethylamino)propanamide would be expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak would be expected at m/z = 116, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a propyl amide radical to form a highly stable iminium ion at m/z = 58 ([CH₂=N(CH₃)₂]⁺). This is very likely to be the base peak in the spectrum.

-

Amide Fragmentation: Cleavage of the bond between the ethyl group and the carbonyl carbon could lead to the formation of the [CONH₂]⁺ fragment at m/z = 44 .[5]

-

Applications in Research and Industry

While 3-(Dimethylamino)propanamide itself is primarily a research chemical or synthetic intermediate, its close structural analog, 3-dimethylaminopropylamine (DMAPA) , has large-scale industrial applications, most notably in the production of amphoteric surfactants.

Role as a Precursor Analog in Surfactant Synthesis

DMAPA is a key building block for cocamidopropyl betaine (CAPB), a widely used surfactant in personal care products like shampoos, soaps, and cosmetics due to its mildness and foam-boosting properties.[6][7] The synthesis involves a two-step process where DMAPA is first reacted with fatty acids derived from coconut oil to form an intermediate, fatty acid amidopropyl dimethylamine (amidoamine).[7] This intermediate is then reacted with sodium monochloroacetate in a quaternization reaction to yield the final CAPB product.[6] The structural similarity between 3-(Dimethylamino)propanamide and the amidoamine intermediate makes it a relevant compound for studies in surfactant chemistry.

Application Pathway Diagram

Sources

- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 20101-88-6,3-(Dimethylamino)propanamide | lookchem [lookchem.com]

- 3. docbrown.info [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lobachemie.com [lobachemie.com]

Synthesis and Application of 3-(Dimethylamino)propanamide: A Technical Guide

Introduction & Pharmacological Relevance

3-(Dimethylamino)propanamide (CAS: 1000395-57-2 / 20101-88-6), frequently referred to as N,N-dimethyl- β -alaninamide, is a highly versatile aliphatic building block in modern medicinal chemistry. In drug development, this moiety is predominantly utilized as a polar solubilizing group or as a synthetic precursor to acrylamide-based warheads in targeted covalent inhibitors (TCIs)[1]. By finely tuning the electrophilicity of adjacent Michael acceptors, this structural motif plays a critical role in the development of irreversible kinase inhibitors, such as those targeting the epidermal growth factor receptor (EGFR) in non-small cell lung cancer[1][2].

This whitepaper details the mechanistic rationale, optimized synthetic pathways, and self-validating experimental protocols for the preparation of 3-(dimethylamino)propanamide.

Mechanistic Pathways & Causality

The most atom-economical and scalable route to synthesize 3-(dimethylamino)propanamide is via an aza-Michael addition (conjugate addition) of dimethylamine to acrylamide.

The Causality of Solvent Selection: Historically, organic synthesis protocols favored volatile, aprotic solvents for amine alkylations. However, kinetic studies demonstrate a remarkable rate acceleration when the aza-Michael addition is conducted in water[3]. In aprotic solvents (e.g., THF, DMF), the reaction suffers from a high activation energy barrier due to the formation of a highly polar zwitterionic transition state.

Water, acting as a protic solvent, actively participates in the reaction mechanism. It stabilizes the charge separation of the transition state via hydrogen bonding and acts as a proton shuttle . This allows for the rapid transfer of a proton from the incoming nucleophilic amine to the α -carbon enolate intermediate, drastically reducing the reaction time from days to mere hours[3].

Chemical synthesis pathways for 3-(dimethylamino)propanamide.

Quantitative Analysis of Reaction Kinetics

The choice of solvent directly dictates the thermodynamic efficiency and kinetic rate of the aza-Michael addition. Table 1 summarizes the quantitative impact of solvent selection on the synthesis of β -amino amides based on empirical kinetic profiling[3].

Table 1: Solvent Effects on Aza-Michael Addition of Amines to Acrylamides

| Solvent | Temperature | Time to Completion | Yield (%) | Mechanistic Rationale |

| H₂O | 25 °C | 3 - 6 h | >90% | Protic solvent stabilizes transition state; enables proton shuttling. |

| MeOH | 25 °C | 12 - 24 h | 80 - 85% | Moderate hydrogen bonding; slower proton transfer compared to water. |

| THF | 25 °C | >48 h | <10% | Aprotic; lacks stabilization for charge separation. |

| DMF | 25 °C | >48 h | <5% | Aprotic; poor proton shuttling capability leads to stalled kinetics. |

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) that dictate whether the workflow proceeds, ensuring that kinetic failures are caught prior to product isolation.

Protocol A: Aqueous Aza-Michael Addition (Primary Route)

This green-chemistry approach leverages the aqueous acceleration effect to achieve near-quantitative yields without the need for complex chromatography.

-

Reagent Preparation: Dissolve acrylamide (1.0 eq, 71.08 g/mol ) in deionized water to achieve a 1.0 M concentration.

-

Nucleophilic Addition: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add aqueous dimethylamine (40% w/w, 1.2 eq) dropwise. Causality: The dropwise addition at low temperatures controls the exothermic nature of the conjugate addition, preventing the thermal polymerization of acrylamide.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours.

-

In-Process Control (IPC) & Validation: Sample the reaction mixture and analyze via TLC (DCM:MeOH 9:1, KMnO₄ stain) or LC-MS.

-

Validation Checkpoint: The complete disappearance of the UV-active/KMnO₄-reactive acrylamide spot confirms >99% conversion. If acrylamide persists, continue stirring for 2 additional hours.

-

-

Workup & Isolation: Lyophilize the reaction mixture or evaporate the water under reduced pressure (rotary evaporator, 45 °C, <20 mbar) to yield the crude free base as a pale oil.

-

Salt Formation (Optional but Recommended): Dissolve the crude oil in anhydrous diethyl ether. Bubble dry HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases. Filter the resulting white solid to isolate 3-(dimethylamino)propanamide hydrochloride.

-

Final Validation: Confirm structure via ¹H-NMR (D₂O). Key diagnostic peaks: A singlet integrating to 6H for the N(CH₃)₂ group (~2.8 ppm), and two coupled triplets integrating to 2H each for the methylene backbone (~2.7 ppm and ~3.3 ppm).

Step-by-step experimental workflow and in-process validation.

Protocol B: Amidation of 3-(Dimethylamino)propionic Acid (Alternative Route)

This route is utilized when the Michael addition is not viable (e.g., when synthesizing isotopically labeled derivatives where labeled acrylamide is unavailable).

-

Activation: Suspend 3-(dimethylamino)propionic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to form the active ester intermediate.

-

Amidation: Add ammonium chloride (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate ammonia in situ and neutralize the hydrochloride salts.

-

Reaction & IPC: Stir at room temperature for 12 hours. Monitor via LC-MS for the formation of the product mass (M+H = 117.1).

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove HOBt and unreacted acid. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (neutral alumina, DCM:MeOH gradient).

Application in Covalent Inhibitor Design

In the realm of targeted covalent inhibitors, the reactivity of the Michael acceptor warhead must be finely tuned to balance on-target covalent bond formation against off-target toxicity (e.g., reacting with biological thiols like glutathione)[2][4].

Integrating the 3-(dimethylamino)propanamide motif into a drug scaffold serves a dual purpose:

-

Pharmacokinetic Solubilization: It introduces a basic amine that is protonated at physiological pH (pH 7.4), drastically improving the aqueous solubility of otherwise lipophilic kinase inhibitors.

-

Electronic Tuning: Through inductive effects, the protonated ammonium species modulates the electrophilicity of adjacent Michael acceptors. This allows medicinal chemists to fine-tune the hetero-Michael addition rate of the drug with target cysteine residues (e.g., Cys797 in EGFR), optimizing the therapeutic window[4].

References

- Chemical structures of reversible and irreversible EGFR inhibitors.ResearchGate.

- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.Journal of Medicinal Chemistry (ACS Publications).

- Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water.The Journal of Organic Chemistry (ACS Publications).

Sources

physical and chemical properties of 3-(Dimethylamino)propanamide

An In-Depth Technical Guide to 3-(Dimethylamino)propanamide: Physicochemical Properties, Synthesis, and Applications

Introduction

3-(Dimethylamino)propanamide is a bifunctional organic compound featuring a tertiary amine and a primary amide group. This unique structural arrangement makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and material science. The presence of both a basic, nucleophilic nitrogen center and a hydrogen-bond accepting amide moiety within a short aliphatic chain imparts versatile chemical reactivity and useful physicochemical properties. This guide provides a comprehensive technical overview of 3-(Dimethylamino)propanamide, designed for scientists and drug development professionals. We will delve into its core properties, logical synthetic routes, key applications, and the robust analytical methodologies required for its characterization, grounding all claims in authoritative data.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. These parameters influence its solubility, reactivity, and pharmacokinetic potential when incorporated into larger molecules.

Table 1: Key Physicochemical Properties of 3-(Dimethylamino)propanamide

| Property | Value | Source |

| CAS Number | 20101-88-6 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| XLogP3-AA | -0.9 | [1] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| GHS Hazard Statements | H302, H315, H319, H335 | [1] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting excellent solubility in aqueous and polar protic solvents, a desirable trait for many biological and pharmaceutical applications.[] The Topological Polar Surface Area (TPSA) of 46.3 Ų is significant for drug development professionals; molecules with a TPSA below 60 Ų are often predicted to have good cell permeability and oral bioavailability.

Chemical Structure and Reactivity

The reactivity of 3-(Dimethylamino)propanamide is governed by the interplay between its two functional groups. The tertiary amine acts as a Brønsted-Lowry base and a nucleophile, while the primary amide is a versatile hydrogen bond acceptor and can be hydrolyzed under strong acidic or basic conditions.

The dimethylamino group is a well-established pharmacophore found in numerous FDA-approved drugs, where it is often used to increase solubility and modulate the basicity of the parent molecule to optimize its pharmacokinetic profile.[3][4] This dual functionality makes 3-(Dimethylamino)propanamide an important intermediate in organic synthesis.[]

Caption: Key reactive sites and functional roles of 3-(Dimethylamino)propanamide.

Synthesis and Manufacturing Workflow

A common and efficient method for the synthesis of 3-(Dimethylamino)propanamide is the Michael addition of dimethylamine to acrylamide. This reaction is typically performed in a suitable solvent and may be catalyzed by a base.

Caption: A generalized workflow for the synthesis of 3-(Dimethylamino)propanamide.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is to control the exothermic reaction and maximize yield and purity.

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The choice of a three-necked flask allows for simultaneous addition, stirring, and atmosphere control.

-

Reagent Charging: The flask is charged with acrylamide (0.5 mol) dissolved in 150 mL of isopropanol. Isopropanol is chosen as a solvent due to its ability to dissolve both reactants and its appropriate boiling point.

-

Reactant Addition: A 40% aqueous solution of dimethylamine (0.6 mol, 1.2 equivalents) is added dropwise via the dropping funnel over 60 minutes. The flask is cooled in an ice-water bath to maintain the internal temperature below 25°C. Causality: The slow, cooled addition is critical to manage the exothermicity of the Michael addition and prevent unwanted polymerization of acrylamide. Using a slight excess of the amine ensures complete consumption of the acrylamide.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the acrylamide spot disappears.

-

Work-up: The solvent and excess dimethylamine are removed under reduced pressure using a rotary evaporator. The resulting crude oil is redissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation to yield 3-(Dimethylamino)propanamide as a clear liquid or low-melting solid.

Applications in Research and Drug Development

The structural motifs within 3-(Dimethylamino)propanamide make it a valuable precursor in several scientific domains.

-

Pharmaceutical Building Block: Its primary application is as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[] The tertiary amine can be used as a handle for further derivatization or to confer basic properties to a target molecule, which is often crucial for formulation as a stable salt. The dimethylamino scaffold is a key feature in drugs across various therapeutic areas, including antidepressants and antihistamines.[3][4]

-

Catalysis and Synthesis: In organic synthesis, it can function as a mild, non-nucleophilic base or as a ligand in metal-catalyzed reactions.[]

-

Polymer and Materials Science: It can be incorporated into polymer chains as a functional monomer to introduce basic sites, which can improve properties like dye adhesion, antistatic behavior, and pH-responsiveness.[]

Caption: Role as a central building block for diverse chemical applications.

Analytical and Spectroscopic Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 3-(Dimethylamino)propanamide.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is designed to be a self-validating system for routine quality control.

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a mass-spectrometry compatible modifier that ensures good peak shape by protonating the tertiary amine.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (for amide chromophore).

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing reliably.

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 15 mg of 3-(Dimethylamino)propanamide in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). Add a trace amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[5]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[5]

-

Expected ¹³C NMR Signals: Based on available data, characteristic peaks are expected.[1]

Safety, Handling, and Storage

Proper handling of 3-(Dimethylamino)propanamide is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

Table 2: GHS Hazard Information

| Hazard Code | Description | Precautionary Action |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[1][6] |

| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][6] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling: Handle in a chemical fume hood to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. 3-(Diethylamino)propanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Dimethylamino)propanamide. National Center for Biotechnology Information. [Link]

-

Loba Chemie. 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. [Link]

-

HazComFast. Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). [Link]

-

PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PrepChem.com. Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. [Link]

-

Kumar, A., et al. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

- Google Patents. US7723547B2 - Process for the synthesis of DMAPA.

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

SIELC Technologies. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

Sources

- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. hazcomfast.com [hazcomfast.com]

- 8. aksci.com [aksci.com]

Navigating the Safety Profile of 3-(Dimethylamino)propanamide: A Technical Guide

For researchers and professionals in drug development, a comprehensive understanding of the safety and handling of all chemical reagents is paramount. This guide provides an in-depth look at the safety data for 3-(Dimethylamino)propanamide, with a focus on ensuring safe laboratory practices.

A critical point of clarification is the distinction between 3-(Dimethylamino)propanamide and a similarly named compound, 3-Dimethylaminopropylamine . These are distinct chemical entities with different structures, properties, and safety profiles. This guide will focus on the available safety information for derivatives of 3-(Dimethylamino)propanamide.

Section 1: Chemical Identification and Properties

It is crucial to accurately identify the specific chemical being used. Multiple derivatives of 3-(Dimethylamino)propanamide exist. A common variant found in chemical supplier databases is 3-(dimethylamino)-N,N-dimethyl-propanamide .

| Property | Value | Source |

| Chemical Name | 3-(dimethylamino)-N,N-dimethyl-propanamide | [1][2] |

| Synonyms | 3-(Dimethylamino)-N,N-dimethylpropionamide | [1][3] |

| CAS Number | 17268-47-2 | [1][2][4] |

| Molecular Formula | C7H16N2O | [1][4] |

| Molecular Weight | 144.21 g/mol | [1][3][5] |

| Physical Form | Liquid | [2] |

Another related compound is 3-(Dimethylamino)propanamide , with a different molecular formula and CAS number.

| Property | Value | Source |

| Chemical Name | 3-(dimethylamino)propanamide | [6] |

| CAS Number | 20101-88-6 | [6] |

| Molecular Formula | C5H12N2O | [6] |

| Molecular Weight | 116.16 g/mol | [6] |

Given the potential for ambiguity, it is imperative to cross-reference the CAS number on the manufacturer's label and Safety Data Sheet (SDS) with the intended reagent.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 3-(dimethylamino)-N,N-dimethyl-propanamide (CAS 17268-47-2) , the following GHS classifications have been identified:

-

H302: Harmful if swallowed [2]

-

H315: Causes skin irritation [2]

-

H319: Causes serious eye irritation [2]

The corresponding GHS pictogram is the exclamation mark (GHS07).[2] The signal word for this chemical is "Warning".[2]

For 3-(Dimethylamino)propanamide (CAS 20101-88-6) , the GHS classifications are:

-

H302: Harmful if swallowed [6]

-

H315: Causes skin irritation [6]

-

H319: Causes serious eye irritation [6]

-

H335: May cause respiratory irritation [6]

The following diagram illustrates the GHS hazard pictograms and their general meanings.

Caption: GHS Pictogram for Irritants and other hazards.

Section 3: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]

-

Do not eat, drink, or smoke when using this product.[8]

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as acids and strong oxidizing agents.[1][11][12]

-

Some sources recommend refrigerated storage.[2] Always follow the manufacturer's specific storage temperature recommendations.

The following workflow outlines the essential steps for safe handling of 3-(Dimethylamino)propanamide.

Caption: Workflow for the safe handling of chemical reagents.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][13]

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][13]

-

In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7][13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][13]

Fire-Fighting Measures

While specific fire-fighting data for 3-(Dimethylamino)propanamide derivatives is limited in the provided search results, general procedures for chemical fires should be followed.

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][14]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel from the area.[7]

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment.[7]

-

Absorb the spill with an inert absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[7][15]

The decision-making process for responding to a chemical spill is illustrated in the diagram below.

Sources

- 1. hazcomfast.com [hazcomfast.com]

- 2. 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2 [sigmaaldrich.cn]

- 3. echemi.com [echemi.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 3-(Diethylamino)propanamide | C7H16N2O | CID 13981101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. chemos.de [chemos.de]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. 3-DIMETHYLAMINOPROPYLAMINE [training.itcilo.org]

- 15. echemi.com [echemi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Dimethylamino)propanamide

This document provides an in-depth technical analysis of the expected spectroscopic data for 3-(Dimethylamino)propanamide (CAS: 20101-88-6).[1] In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel or less-common molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process.

This guide is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework for the spectroscopic signature of 3-(Dimethylamino)propanamide. While comprehensive, peer-reviewed spectral libraries for this specific compound are not widely published, this document leverages foundational spectroscopic principles and draws upon data from structurally analogous compounds to construct a robust and scientifically-grounded analysis. This predictive approach mirrors the real-world challenges scientists face when characterizing new chemical entities, emphasizing causal relationships between molecular structure and spectral output.

Molecular Structure and Predicted Spectroscopic Overview

3-(Dimethylamino)propanamide is a bifunctional molecule containing a primary amide and a tertiary amine. Its structure consists of a propane backbone, with a dimethylamino group at position 3 and an amide group at position 1.

-

Molecular Formula: C₅H₁₂N₂O[1]

-

Molecular Weight: 116.16 g/mol [1]

-

Key Functional Groups:

-

Primary Amide (-CONH₂)

-

Tertiary Amine (-N(CH₃)₂)

-

Ethylene Bridge (-CH₂CH₂-)

-

Each of these groups will produce characteristic signals in the various spectra, allowing for full structural confirmation. The following diagram illustrates the molecular structure with protons and carbons labeled for the subsequent NMR analysis.

Caption: Molecular structure of 3-(Dimethylamino)propanamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of 3-(Dimethylamino)propanamide would reveal characteristic vibrations for its amide and amine groups, as well as its alkyl framework.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

A standard and efficient method for acquiring an IR spectrum of a liquid or solid sample is ATR-FTIR.

-

Instrument: An Agilent Technologies Cary 630 FTIR or a similar instrument equipped with an ATR crystal (e.g., diamond or germanium) is typically used.[2]

-

Sample Preparation: A small drop of the neat liquid or a few milligrams of the solid compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An atmospheric background spectrum is collected and automatically subtracted by the instrument software.

-

Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

Caption: Standard workflow for ATR-FTIR data acquisition.

Predicted IR Data and Interpretation

The spectrum is dominated by features from the primary amide. Drawing parallels with the known spectrum of propanamide provides a strong basis for these predictions.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| 3350 & 3180 | N-H Stretch | Primary Amide | Strong, Broad | The two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amide's N-H bonds.[3] |

| 2950-2800 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium-Strong | Aliphatic C-H stretching vibrations. |

| ~1670 | C=O Stretch (Amide I) | Primary Amide | Very Strong | A highly prominent absorption characteristic of the carbonyl group in a primary amide.[3] |

| ~1640 | N-H Bend (Amide II) | Primary Amide | Strong | This band arises from the in-plane bending of the N-H bonds and often appears close to the Amide I band. |

| ~1460 | C-H Bend | Alkyl (CH₂, CH₃) | Medium | Scissoring and bending vibrations of the alkyl groups. |

| ~1250 | C-N Stretch | Tertiary Amine | Medium | Stretching vibration of the C-N bond of the dimethylamino group. |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of overlapping vibrations unique to the molecule's overall structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and chemical environment.

Experimental Protocol

-

Instrument: A 400 MHz NMR spectrometer, such as a Varian Inova-400, is standard for routine characterization.[2]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used to obtain high-resolution data.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 & ~5.5 | Broad Singlet | 2H | -CONHH | The two amide protons are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond and exchange with any trace water. |

| ~2.55 | Triplet | 2H | -CH₂ -N(CH₃)₂ | These protons are adjacent to the electron-withdrawing nitrogen, shifting them downfield. They will be split into a triplet by the neighboring C₂H₂ group. |

| ~2.40 | Triplet | 2H | -CH₂ -C(O)NH₂ | These protons are adjacent to the carbonyl group, which is also electron-withdrawing. They will be split into a triplet by the C₃H₂ group. |

| ~2.25 | Singlet | 6H | -N(CH₃ )₂ | The six protons of the two methyl groups are equivalent and have no adjacent protons, resulting in a sharp singlet. This is a highly characteristic signal for a dimethylamino group. |

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

While a specific spectrum for 3-(dimethylamino)propanamide is not publicly available, its existence has been noted in chemical databases.[1] The predicted chemical shifts are based on the effects of adjacent functional groups.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175.5 | C =O (C₁) | The carbonyl carbon of an amide is significantly deshielded and appears far downfield. |

| ~56.2 | -C H₂-N (C₃) | The carbon directly attached to the tertiary amine nitrogen is deshielded. |

| ~45.1 | -N(C H₃)₂ (C₄, C₅) | The carbons of the dimethylamino group are highly shielded compared to the backbone carbons. |

| ~34.8 | -C H₂-C=O (C₂) | The carbon alpha to the carbonyl group is moderately deshielded. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Experimental Protocol: Electron Ionization (EI)

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer is used.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.

-

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) is expected at m/z = 116, corresponding to the molecular weight of C₅H₁₂N₂O.[1][4] The fragmentation pattern is dictated by the most stable carbocations that can be formed. The most characteristic fragmentation in N-alkyl amines is the alpha-cleavage, which leads to the formation of a resonance-stabilized iminium ion.

-

Molecular Ion [M]⁺: m/z = 116

-

Base Peak: m/z = 58. This highly abundant peak results from the alpha-cleavage between C₂ and C₃, forming the stable [CH₂=N(CH₃)₂]⁺ iminium ion. This is a signature fragmentation for a dimethylaminopropyl moiety.

-

Other Key Fragments:

-

m/z = 72: Loss of NH₂ (amine radical) from the molecular ion, resulting in [M-16]⁺. This is analogous to fragmentation seen in simple amides.[5]

-

m/z = 44: Cleavage between C₁ and C₂, resulting in the [C(O)NH₂]⁺ ion.

-

Caption: Predicted major fragmentation pathway for 3-(Dimethylamino)propanamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(dimethylamino)propanamide is not widely available, data from structurally related compounds indicate that it should be handled with care. The molecule contains amine and amide functionalities, which can be irritants.

-

Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[1]

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(Dimethylamino)propanamide. By combining fundamental principles with comparative data from analogous structures, we have established the expected IR, ¹H NMR, ¹³C NMR, and MS signatures. The key identifiers for this molecule are the characteristic amide bands in the IR spectrum, the distinct set of signals in the ¹H NMR including the dimethyl singlet, and the signature mass spectral fragmentation leading to a base peak at m/z 58. This self-validating system of cross-referenced data provides researchers with a robust toolkit for the identification and structural elucidation of this compound.

References

-

3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. (2018). Loba Chemie. [Link]

-

Electronic Supplementary Information for publications. Royal Society of Chemistry. [Link]

-

3-(Dimethylamino)propanamide. (2025). PubChem, National Institutes of Health. [Link]

-

N-[3-(Dimethylamino)propyl]acrylamide Spectrum. SpectraBase. [Link]

-

Supplementary Information for Green Chemistry. Royal Society of Chemistry. [Link]

-

3-(dimethylamino)propanamide (C5H12N2O). PubChemLite. [Link]

-

3-(Diethylamino)propanamide. (2021). PubChem, National Institutes of Health. [Link]

-

1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. NIST WebBook. [Link]

-

1-Propanol, 3-(dimethylamino)-. NIST WebBook. [Link]

-

1-Propanol, 3-(dimethylamino)-. NIST WebBook. [Link]

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (2018). SIELC Technologies. [Link]

-

Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. [Link]

-

mass spectrum of propanamide fragmentation pattern. Doc Brown's Chemistry. [Link]

-

1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST WebBook. [Link]

-

3-(Dimethylamino)propionitrile - 13C NMR. SpectraBase. [Link]

Sources

- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. docbrown.info [docbrown.info]

- 4. PubChemLite - 3-(dimethylamino)propanamide (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-(Dimethylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-(Dimethylamino)propanamide (CAS No. 20101-88-6).[1] As a molecule of interest in various research and development sectors, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, elucidates the rationale behind spectral assignments, and provides a standardized protocol for sample preparation and data acquisition. The information herein is intended to serve as an authoritative reference for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds.

Introduction: The Significance of NMR in Characterizing 3-(Dimethylamino)propanamide

3-(Dimethylamino)propanamide, with the molecular formula C₅H₁₂N₂O, is a bifunctional organic molecule featuring a tertiary amine and a primary amide group.[1] This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. It provides precise information about the chemical environment of each atom, enabling researchers to confirm the molecular structure and identify potential impurities.

This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of 3-(Dimethylamino)propanamide. The causality behind the observed chemical shifts and coupling patterns will be explained based on fundamental principles of NMR spectroscopy, providing a deeper understanding of the molecule's electronic and structural characteristics.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used throughout this guide:

Caption: Molecular structure of 3-(Dimethylamino)propanamide with atom numbering for NMR assignments.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following data was obtained from a 400 MHz spectrometer using Methanol-d4 (MeOD-d4) as the solvent.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 2.53-2.27 | broad | 6H | -N(CH ₃)₂ |

| 2 | 2.69-2.53 | broad | 2H | -CH ₂-CH₂-C(O)NH₂ (Position 3) |

| 3 | 3.27-3.06 | m | 2H | -N-CH ₂-CH₂- (Position 2) |

Interpretation:

-

Signal 1 (δ 2.53-2.27, 6H): This broad signal corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom. The chemical shift is in the expected range for methyl groups adjacent to a nitrogen atom. The broadness of the signal can be attributed to the quadrupolar moment of the nitrogen atom and potential conformational exchange.

-

Signal 2 (δ 2.69-2.53, 2H): This broad signal is assigned to the two protons on the carbon atom at position 3 (C3), which is adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons, causing them to resonate downfield compared to a simple alkane.

-

Signal 3 (δ 3.27-3.06, 2H): This multiplet corresponds to the two protons on the carbon atom at position 2 (C2), which is adjacent to the dimethylamino group. The electronegative nitrogen atom deshields these protons, shifting them further downfield. The multiplicity arises from coupling to the adjacent protons on C3.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The following data was obtained from a 100 MHz spectrometer using Methanol-d4 (MeOD-d4) as the solvent.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 172.89 | C =O (Amide Carbonyl) |

| 2 | 58.28 | -N-C H₂- |

| 3 | 49.35 | -N(C H₃)₂ |

| 4 | 39.08 | -C H₂-C(O)NH₂ |

Interpretation:

-

Signal 1 (δ 172.89): This downfield signal is characteristic of a carbonyl carbon in an amide functional group. The high chemical shift is due to the strong deshielding effect of the double-bonded oxygen atom.

-

Signal 2 (δ 58.28): This signal is assigned to the carbon atom at position 2 (C2), which is directly attached to the nitrogen of the dimethylamino group. The electronegativity of the nitrogen atom causes a significant downfield shift.

-

Signal 3 (δ 49.35): This signal corresponds to the two equivalent methyl carbons of the dimethylamino group. Its chemical shift is typical for methyl carbons attached to a nitrogen atom.

-

Signal 4 (δ 39.08): This signal is attributed to the carbon atom at position 3 (C3), which is adjacent to the carbonyl group. It is less deshielded than the carbon at position 2.

Experimental Protocols

NMR Sample Preparation

A self-validating protocol for preparing a high-quality NMR sample is crucial for obtaining reliable and reproducible data.

Materials:

-

3-(Dimethylamino)propanamide sample

-

Deuterated solvent (e.g., Methanol-d4, Chloroform-d, or D₂O) of high purity (≥99.8 atom % D)

-

High-quality 5 mm NMR tubes

-

Pipettes and pipette tips

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-(Dimethylamino)propanamide directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; for observing exchangeable protons (e.g., the -NH₂ protons), aprotic solvents like Chloroform-d or DMSO-d6 are preferred. For general characterization, Methanol-d4 or D₂O are suitable.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened peaks.

-

Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles from being transferred.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring high-quality 1D NMR spectra.

Caption: A streamlined workflow for NMR data acquisition.

Advanced 2D NMR Correlations (Theoretical)

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the proton signals at δ 3.27-3.06 (Position 2) and δ 2.69-2.53 (Position 3), confirming their through-bond coupling.

-